Boc vs. Cbz: Orthogonal Deprotection Strategy
The Boc protecting group in 3-(Boc-Amino)-3-methylazetidine demonstrates stability toward catalytic hydrogenolysis and resistance to hydrolysis under most basic conditions and nucleophilic reagents, while being cleavable under mild acidic conditions . In contrast, the Cbz (benzyloxycarbonyl) protecting group requires catalytic hydrogenation or strong acid for removal [1]. This orthogonal stability profile enables sequential deprotection strategies in multi-step syntheses where Cbz- and Boc-protected intermediates must be differentiated [2].
| Evidence Dimension | Deprotection Orthogonality (Stability Profile) |
|---|---|
| Target Compound Data | Stable to H2/Pd, stable to bases/nucleophiles; cleaved by TFA/HCl |
| Comparator Or Baseline | Cbz-protected analog: labile to H2/Pd; Fmoc-protected analog: base-labile |
| Quantified Difference | Qualitative orthogonality — Boc stable to conditions that cleave Cbz; Boc cleaved under conditions where Cbz stable |
| Conditions | Standard peptide/organic synthesis protection-deprotection workflows |
Why This Matters
This orthogonality determines whether a multi-step synthetic route succeeds without intermediate purification or protecting group scrambling, directly impacting route feasibility and overall yield.
- [1] Master Organic Chemistry. Amine Protection and Deprotection. Educational Resource, 2021. View Source
- [2] Max Book118. Amino Protection and Deprotection Strategies. Teaching Document, 2017. View Source
